molecular formula C8H16ClNO2 B1531530 2-(Azepan-4-yl)acetic acid hydrochloride CAS No. 2098128-87-9

2-(Azepan-4-yl)acetic acid hydrochloride

Cat. No.: B1531530
CAS No.: 2098128-87-9
M. Wt: 193.67 g/mol
InChI Key: UOVHMPARHFKDGW-UHFFFAOYSA-N
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Description

“2-(Azepan-4-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 2098128-87-9 . It has a molecular weight of 193.67 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C8H15NO2.ClH/c10-8(11)6-7-2-1-4-9-5-3-7;/h7,9H,1-6H2,(H,10,11);1H" .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 193.67 .

Scientific Research Applications

Synthesis and Chemical Properties

Design and Control of Acetic Acid Dehydration System : Acetic acid dehydration plays a crucial role in the production of aromatic acid, such as terephthalic acid, and the manufacture of cellulose acetate. Research by Chien et al. (2004) explores using entrainers via heterogeneous azeotropic distillation for acetic acid and water separation, providing insights into chemical process optimization relevant to similar compounds (Chien, Zeng, Chao, & Liu, 2004).

Energetic Salts Based on Nitroiminotetrazole-Containing Acetic Acid : Joo et al. (2012) synthesized and characterized new energetic materials from nitroiminotetrazolate salts, including studies on their heats of formation and detonation properties. This research can inform the development of novel materials with potential applications in explosives or propellants (Joo, Gao, Parrish, Cho, Goh, & Shreeve, 2012).

Applications in Synthesis and Material Science

Asymmetric Synthesis of ACE Inhibitor-Benazepril HCl : Chang and Yang (2003) reported an enantioselective synthesis route for Benazepril HCl, an angiotensin-converting enzyme (ACE) inhibitor, highlighting the synthetic utility of azepan-based compounds in pharmaceutical manufacturing (Chang & Yang, 2003).

Azulene-Derived Protecting Group for Alcohols : Timmer et al. (2009) introduced a novel, colored protecting group derived from azulene for primary and secondary alcohols, facilitating the purification of carbohydrate building blocks. This research underscores the versatility of azepan-based compounds in synthetic chemistry, providing a unique approach to complex molecule construction (Timmer, Stocker, Northcote, & Burkett, 2009).

Magnetic and Structural Studies

Hydrochloride Crystals Based on Azepan-yl Compounds : Yong, Zhang, and She (2013) studied the magnetic properties and crystal-stacking structures of hydrochloride crystals derived from 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid, revealing insights into the relationship between magnetic properties and crystal structures. This work highlights the potential for azepan-based compounds in materials science and magnetic property studies (Yong, Zhang, & She, 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(azepan-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)6-7-2-1-4-9-5-3-7;/h7,9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVHMPARHFKDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azepan-4-yl)acetic acid hydrochloride
Reactant of Route 2
2-(Azepan-4-yl)acetic acid hydrochloride
Reactant of Route 3
2-(Azepan-4-yl)acetic acid hydrochloride
Reactant of Route 4
2-(Azepan-4-yl)acetic acid hydrochloride
Reactant of Route 5
2-(Azepan-4-yl)acetic acid hydrochloride
Reactant of Route 6
2-(Azepan-4-yl)acetic acid hydrochloride

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